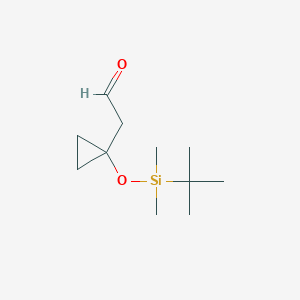

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde

概要

説明

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Synthesis Analysis

The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for such applications . When the commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, it was found to react very slowly and to give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis

The molecular formula of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is C8H18O2Si, and its molecular weight is 174.31 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .Physical And Chemical Properties Analysis

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a colorless to light yellow clear liquid . Its boiling point is 65 °C/17 mmHg, and it has a specific gravity of 0.93 at 20/20 .科学的研究の応用

Reactivity Tuning

O-tert-Butyldimethylsilylimidazolyl aminals, formed from aldehydes like 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde, can function as stabilizing and protecting groups under various conditions. These compounds can be made to react with organolithium reagents, similar to parent aldehydes, by tuning their reactivity. This mechanism involves intermediate formation of a 2-imidazolyl anion, exemplified by the isolation of 2-TBDMS-imidazole (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).

Acetal Deprotection to Esters

Both cyclic and acyclic acetals, potentially including derivatives of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde, can be transformed into methyl esters using V2O5 and H2O2. This method works under conditions where acid-sensitive alcohol protecting groups like tert-butyldimethylsilyl ethers remain stable (Gopinath, Paital, & Patel, 2002).

Selective Deprotection of Acetals

Selective deprotection of acetals from aldehydes, including those similar to 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde, has been reported. This process involves TESOTf-base combinations and can selectively deprotect acetals in the presence of ketals, a chemoselectivity difficult to achieve by other methods (Fujioka et al., 2006).

Catalytic Deprotection Using Bismuth Triflate

Bismuth triflate serves as a highly efficient catalyst for the deprotection of acetals and ketals, potentially applicable to derivatives of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde. This method is facile, selective, and particularly suitable for large-scale synthesis due to the use of relatively non-toxic solvent systems (Carrigan et al., 2002).

Lewis Base Activation of Lewis Acids

The addition of silyl ketene acetals to aldehydes, including tert-butyldimethylsilyl ketene acetal derivatives, can be promoted by weak Lewis acids like silicon tetrachloride activated by chiral bisphosphoramides. This method offers excellent enantioselectivity and diastereoselectivity for aromatic and olefinic aldehydes (Denmark, Wynn, & Beutner, 2002).

Aldol Reaction with t-Butyldimethylsilyl Enol Ethers

Aldehydes, possibly including derivatives of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde, can smoothly react with t-butyldimethylsilyl enol ethers in the presence of TBSCl and InCl3 to afford aldol adducts while acetals do not react under the same conditions (Mukaiyama, Ohno, Han, & Kobayashi, 1991).

作用機序

Target of Action

It is commonly used in synthetic glycobiology .

Mode of Action

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This dual functionality allows it to participate in a variety of chemical reactions, contributing to its versatility as a reagent.

Biochemical Pathways

Its ability to act as an aldol donor and acceptor suggests that it may be involved in various biochemical pathways, particularly those involving the formation of erythrose .

Result of Action

The molecular and cellular effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde’s action would depend on the specific biochemical pathways in which it is involved. Given its role as an aldol donor and acceptor, it may contribute to the formation of complex biochemical structures, such as erythrose .

Action Environment

The action, efficacy, and stability of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2-8°C . These conditions help to maintain its stability and ensure its effectiveness as a reagent.

Safety and Hazards

特性

IUPAC Name |

2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(6-7-11)8-9-12/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQHYAJJUXLKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253978-16-3 | |

| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2921430.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2921432.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)

![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)